molecular formula C16H15ClN4S B6447303 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640965-30-4

4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6447303
CAS No.: 2640965-30-4
M. Wt: 330.8 g/mol
InChI Key: HZGOGWKZXCAUQC-UHFFFAOYSA-N
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Description

4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a benzothiazole core, which is known for its biological activity, and a piperazine ring substituted with a pyridine moiety, enhancing its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid or its derivatives under acidic conditions.

    Piperazine Substitution: The piperazine ring is introduced by reacting the chlorinated benzothiazole with 1-(2-pyridyl)piperazine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzothiazole ring or the piperazine moiety.

    Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck reactions, to introduce additional substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated benzothiazole derivative.

Scientific Research Applications

4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for developing new drugs due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics helps in understanding its therapeutic potential and safety profile.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

    2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-chloro-2-[4-(methylpiperazin-1-yl)]-1,3-benzothiazole: Substitutes the pyridine ring with a methyl group, potentially altering its pharmacological properties.

    4-chloro-2-[4-(quinolin-2-yl)piperazin-1-yl]-1,3-benzothiazole: Replaces the pyridine ring with a quinoline ring, which may enhance its biological activity due to the larger aromatic system.

Uniqueness

The unique combination of the benzothiazole core, chlorination, and the pyridine-substituted piperazine ring in 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in medicinal chemistry and beyond.

Properties

IUPAC Name

4-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4S/c17-12-4-3-5-13-15(12)19-16(22-13)21-10-8-20(9-11-21)14-6-1-2-7-18-14/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGOGWKZXCAUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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